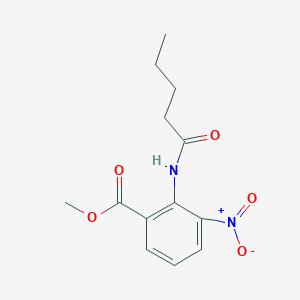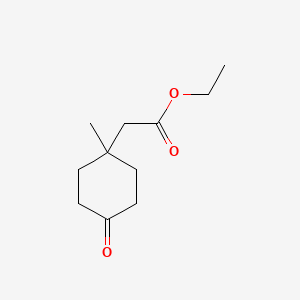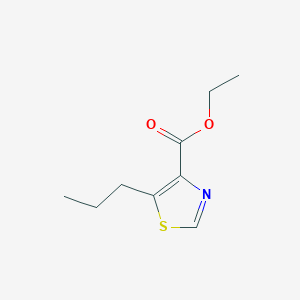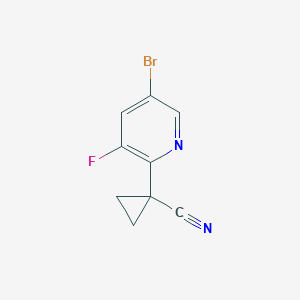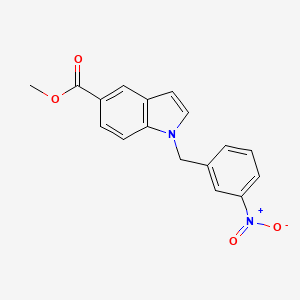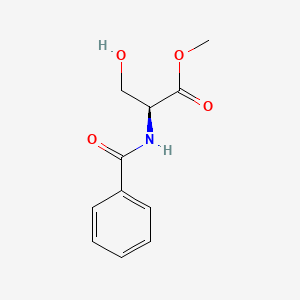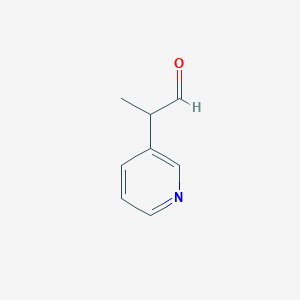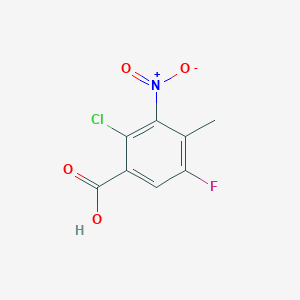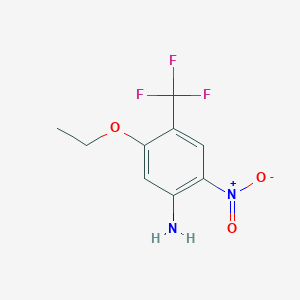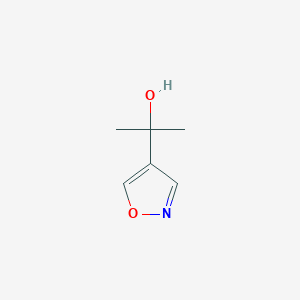
2-(ISOXAZOL-4-YL)PROPAN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ISOXAZOL-4-YL)PROPAN-2-OL is a heterocyclic compound that features an isoxazole ring substituted with a hydroxypropan-2-yl group Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOXAZOL-4-YL)PROPAN-2-OL typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction proceeds under mild conditions and does not require basic catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(ISOXAZOL-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-Oxopropan-2-YL)isoxazole.
Reduction: Formation of 4-(2-Hydroxypropan-2-YL)isoxazoline.
Substitution: Formation of various substituted isoxazoles depending on the reagent used.
Applications De Recherche Scientifique
2-(ISOXAZOL-4-YL)PROPAN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(ISOXAZOL-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound without the hydroxypropan-2-yl group.
4-(2-Methoxypropan-2-YL)isoxazole: Similar structure with a methoxy group instead of a hydroxy group.
4-(2-Aminopropan-2-YL)isoxazole: Similar structure with an amino group instead of a hydroxy group.
Uniqueness
2-(ISOXAZOL-4-YL)PROPAN-2-OL is unique due to the presence of the hydroxypropan-2-yl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-(1,2-oxazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NO2/c1-6(2,8)5-3-7-9-4-5/h3-4,8H,1-2H3 |
Clé InChI |
IEQMCXYTPRUAGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CON=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
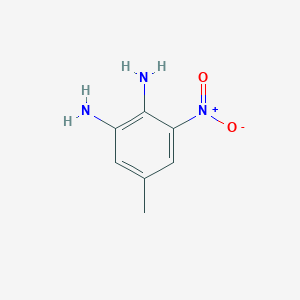
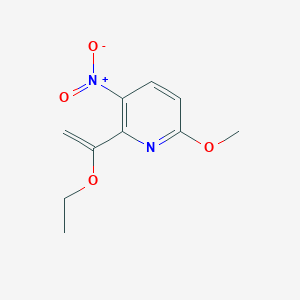
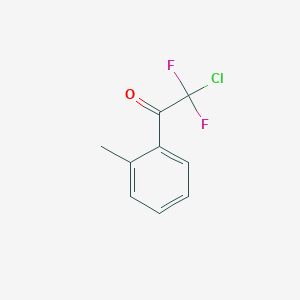
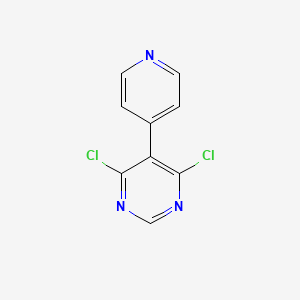
![1-Chloro-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B8686046.png)
